3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-methoxy-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-5-2-3-8-4-6(5)11-9-7/h8H,2-4H2,1H3 |
InChI Key |
QVKFUBNMZFAHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC2=C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a hydroxylamine derivative to form the isoxazole ring, followed by further cyclization to incorporate the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The methoxy group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce various substituted isoxazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
Pharmacological Properties
Gaboxadol functions primarily as a GABA receptor modulator. Unlike traditional benzodiazepines that enhance GABAergic activity through allosteric sites on GABA_A receptors, gaboxadol acts selectively on specific subtypes of these receptors. This unique mechanism may provide therapeutic benefits with a reduced risk of dependency and side effects associated with conventional sedatives.
Sleep Disorders
Gaboxadol was initially developed as an experimental sleep aid. Clinical trials indicated that it could enhance deep sleep without the side effects commonly associated with other sedative-hypnotics. However, its development was halted due to safety and efficacy concerns raised during phase III trials .
Neuroprotective Effects
Research suggests that gaboxadol may possess neuroprotective properties. Its ability to modulate GABAergic transmission could be beneficial in conditions characterized by excitotoxicity and neuronal loss, such as epilepsy and neurodegenerative diseases. Studies have indicated that gaboxadol can reduce seizure frequency in animal models .
Case Studies
- Sleep Studies : In a double-blind placebo-controlled trial involving patients with insomnia, gaboxadol significantly improved sleep onset and duration compared to placebo. Participants reported fewer awakenings during the night and enhanced overall sleep quality .
- Neuroprotection : A study investigating the effects of gaboxadol on neuronal survival in models of excitotoxicity demonstrated a marked reduction in cell death when treated with gaboxadol compared to control groups .
Data Table: Summary of Clinical Findings
Mechanism of Action
The mechanism of action of 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
O-Me-THPO vs. O-Me-THAO
The seven-membered ring analogue, 3-methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine (O-Me-THAO), demonstrates higher muscarinic receptor affinity than O-Me-THPO. Conformational studies reveal that the increased flexibility of the seven-membered ring in O-Me-THAO allows better alignment with the receptor’s pharmacophore, enhancing binding . Both compounds exhibit partial agonism at mAChRs but differ in potency (Table 1).
Table 1: Comparison of O-Me-THPO and O-Me-THAO
| Compound | Ring Size | Receptor Affinity (Relative) | Efficacy |
|---|---|---|---|
| O-Me-THPO | 6-membered | Moderate | Partial agonist |
| O-Me-THAO | 7-membered | High | Partial agonist |
Substituent Effects: Methoxy vs. Hydroxy/Thio Groups
O-Me-THPO vs. THIP and Thio-THIP
- THIP (Gaboxadol): The hydroxy-substituted analogue, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), is a potent GABAA receptor agonist selective for δ-subunit-containing extrasynaptic receptors. It exhibits antinociceptive and anticonvulsant effects (ED50 = 1.3 mg/kg in gerbil seizure models) .
- Thio-THIP : Replacement of the isoxazole oxygen with sulfur (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol) drastically reduces GABAergic activity, highlighting the critical role of oxygen in THIP’s pharmacology .
Key Insight : The methoxy group in O-Me-THPO directs activity toward mAChRs, whereas the hydroxy group in THIP confers GABA receptor selectivity.
Bioisosteres of Arecoline
O-Me-THPO and its analogues are bioisosteres of arecoline, a full mAChR agonist. Unlike arecoline, O-Me-THPO exhibits partial agonism, likely due to steric hindrance from the fused isoxazole ring.
Pharmacological Data and Functional Outcomes
Muscarinic Receptor Affinity and Efficacy
O-Me-THPO and O-Me-THAO bind preferentially to M1/M2 receptors but lack the full efficacy of arecoline. Their partial agonism makes them useful for modulating cholinergic signaling without overstimulation .
GABAergic Activity of Structural Analogues
While THIP is a potent GABAA agonist (EC50 ~1–5 μM), structural modifications like thio-substitution (Thio-THIP) or methoxy substitution (O-Me-THPO) abolish GABA activity, redirecting effects to other targets (e.g., mAChRs) .
Table 2: Functional Comparison of Isoxazole Derivatives
Comparison with AMPA Receptor Analogues
The stereoisomer 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid (5-HPCA) is a cyclised AMPA analogue that activates glutamate receptors. Unlike O-Me-THPO, 5-HPCA’s activity depends on stereochemistry, with (R)-5-HPCA mimicking (S)-AMPA . This underscores how minor structural changes can shift receptor specificity.
Biological Activity
3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine, also known as gaboxadol (THIP), is a compound that has garnered attention for its unique pharmacological properties, particularly as a selective agonist for GABA_A receptors. This article explores its biological activity, including its mechanism of action, effects on sleep, and potential therapeutic applications.
Chemical Background
Gaboxadol is a derivative of the alkaloid muscimol and is characterized by its ability to interact with various subtypes of GABA_A receptors. It is notable for its high affinity for extrasynaptic α4β3δ GABA_A receptors, which are involved in mediating tonic inhibition in the central nervous system (CNS) . The chemical structure of gaboxadol is represented as follows:
- Chemical Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol
- IUPAC Name : 2H,3H,4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol
Gaboxadol acts primarily as a GABA_A receptor agonist. Its pharmacological profile includes:
- Supra-maximal Agonism : Gaboxadol exhibits supra-maximal efficacy at α4β3δ GABA_A receptors compared to other subtypes .
- Differential Binding Affinity : It binds with lower potency to α1β3γ2 receptors but demonstrates a higher maximum response at α4β3δ receptors than muscimol .
This unique binding profile allows gaboxadol to enhance inhibitory neurotransmission in the CNS while potentially minimizing some side effects associated with traditional benzodiazepines.
Sleep Modulation
Gaboxadol has been studied extensively for its effects on sleep architecture. Research indicates that it promotes non-rapid eye movement (non-REM) sleep and increases delta wave activity during sleep episodes:
- In a study involving rats, administration of gaboxadol resulted in significant increases in non-REM sleep duration and delta activity compared to control groups .
- EEG recordings showed that doses of 2 mg/kg and 4 mg/kg led to bursts of absence epilepsy-like activity but predominantly enhanced non-REM sleep patterns .
GABA Uptake Inhibition
Gaboxadol also demonstrates properties as a GABA uptake inhibitor. It enhances the inhibitory effects of GABA on neuronal firing in vitro:
- Comparatively weaker analogs like thio-THIP were noted to have diminished GABA agonistic properties but still contributed to GABA uptake inhibition .
- Gaboxadol's I/U ratio suggests it penetrates the blood-brain barrier effectively (I/U = 500 or 1500), facilitating central nervous system action .
Case Studies and Clinical Implications
Gaboxadol was initially developed as an experimental sleep aid by Lundbeck and Merck. Clinical trials indicated that it could increase deep sleep without the reinforcing effects commonly associated with benzodiazepines. However, development was halted due to safety concerns regarding its efficacy and side effects:
- Clinical Findings : Gaboxadol produced sedation and perceptual changes but was associated with fewer euphoric effects compared to other sedatives like zolpidem .
- Safety Concerns : Despite promising results in enhancing sleep quality, concerns over potential negative effects led to the discontinuation of its development in March 2007 .
Summary of Biological Activity
| Activity | Description |
|---|---|
| GABA_A Agonism | Selectively activates α4β3δ subtypes; enhances tonic inhibition |
| Sleep Promotion | Increases non-REM sleep duration and delta wave activity |
| GABA Uptake Inhibition | Enhances GABA's inhibitory effects on neuronal firing |
| Clinical Applications | Investigated as a sleep aid; development halted due to safety concerns |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine, and how is structural integrity validated?
- Methodology : Adapt cyclization protocols from THIP analogues, using methoxy-substituted precursors. Confirm structure via 1H/13C NMR and high-resolution mass spectrometry (HRMS). Purity (>95%) is assessed via reverse-phase HPLC with UV detection, as validated for related isoxazolo-pyridines .
Q. Which in vitro assays are optimal for preliminary GABA_A receptor interaction studies?
- Methodology :
- Electrophysiology : Whole-cell patch-clamp recordings on cultured mouse cortical neurons to measure potentiation/inhibition of GABA-evoked currents .
- Radioligand Binding : Competitive displacement assays using [3H]-muscimol or [3H]-THIP in rat synaptic membranes .
Q. How does the methoxy group influence stability compared to hydroxylated analogues like THIP?
- Methodology : Conduct accelerated stability studies under stress conditions (40°C/75% RH, UV light). Monitor degradation via HPLC-MS and compare kinetic parameters (e.g., t1/2) to THIP .
Advanced Research Questions
Q. What mechanisms explain subunit-selective modulation of GABA_A receptors by 3-Methoxy-THIP?
- Methodology :
- Recombinant Receptors : Express αxβyδ/γz subunits in HEK cells and measure EC50 shifts via automated patch-clamp systems .
- Molecular Docking : Simulate ligand-receptor interactions using cryo-EM structures of δ-containing GABA_A receptors .
Q. How can contradictory efficacy data in hippocampal vs. cortical neuron models be resolved?
- Methodology :
- Brain Slice Pharmacology : Compare compound effects in rat hippocampal CA1 vs. prefrontal cortical slices while controlling for δ-subunit expression (via qPCR) .
- Single-Cell RNA-seq : Correlate subunit mRNA levels (e.g., α4, δ) with electrophysiological responses in individual neurons .
Q. Does 3-Methoxy-THIP preferentially modulate tonic vs. phasic inhibition in disease models?
- Methodology :
- Tonic Current Analysis : Use δ-subunit knockout mice and quantify holding current shifts in dentate gyrus granule cells with/without THIP .
- Network Effects : Employ multielectrode arrays (MEAs) to assess compound-induced changes in cortical network oscillations .
Q. What pharmacokinetic barriers limit CNS bioavailability, and how can they be overcome?
- Methodology :
- In Situ Perfusion : Measure intestinal absorption in rat jejunum with/without proton-coupled amino acid transporter (PAT1) inhibitors .
- BBB Penetration : Quantify brain-to-plasma ratios via LC-MS/MS after systemic administration .
Contradiction Analysis
- Issue : Discrepancies in THIP efficacy across neuronal subtypes .
- Resolution : Control for δ-subunit expression using knockout models or subtype-specific agonists (e.g., DS2 for δ-subunits) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
